1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
Overview
Description
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of a chlorophenyl group and a trifluoropropylamine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the parasites causing these diseases, such as Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It’s worth noting that related compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate (atp) in the mitochondria, leading to cellular death .
Biochemical Pathways
Related compounds, such as chlorfenapyr, inhibit mitochondrial respiration, disrupting important cellular biochemical processes .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and ultimately its bioavailability.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . For instance, certain pyrazole derivatives have demonstrated superior antipromastigote activity and significant inhibition effects against Plasmodium berghei .
Action Environment
For instance, the fungicide pyraclostrobin is known to be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with trifluoromethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
1-(4-Fluorophenyl)-3,3,3-trifluoropropan-1-amine: Contains a fluorine atom, which affects its electronic properties and interactions with biological targets.
1-(4-Methylphenyl)-3,3,3-trifluoropropan-1-amine: The presence of a methyl group alters its steric and electronic characteristics, influencing its chemical behavior and applications.
Uniqueness: 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the combination of its chlorophenyl and trifluoropropylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWADCJNLVSUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016531-10-4 | |
Record name | 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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